![molecular formula C20H7I3Na2O5 B12862321 Sodium 2',4',7'-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B12862321.png)
Sodium 2',4',7'-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2’,4’,7’-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate): is a complex organic compound that belongs to the family of xanthene derivatives. These compounds are known for their fluorescent properties and are widely used in various scientific and industrial applications. The compound’s structure includes multiple iodine atoms, which contribute to its unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2’,4’,7’-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) typically involves the iodination of fluorescein derivatives. One common method involves the reaction between fluorescein and iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a controlled temperature and pH to ensure the selective iodination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2’,4’,7’-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove iodine atoms, leading to deiodinated products.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher iodinated derivatives, while reduction can produce partially deiodinated compounds .
Aplicaciones Científicas De Investigación
Sodium 2’,4’,7’-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in imaging studies to visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of fluorescent materials and as a corrosion inhibitor.
Mecanismo De Acción
The compound exerts its effects primarily through its fluorescent properties. The presence of iodine atoms enhances its ability to absorb and emit light, making it useful in imaging applications. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, which can be visualized using fluorescence microscopy .
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: A widely used fluorescent dye with similar structural features but lacks iodine atoms.
Rose Bengal: Another iodinated xanthene derivative used in medical diagnostics.
Erythrosine: A food dye with structural similarities but different applications.
Uniqueness
Sodium 2’,4’,7’-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) is unique due to its specific iodination pattern, which enhances its fluorescent properties and makes it suitable for specialized applications in imaging and diagnostics .
Propiedades
Fórmula molecular |
C20H7I3Na2O5 |
|---|---|
Peso molecular |
754.0 g/mol |
Nombre IUPAC |
disodium;2',4',7'-triiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H9I3O5.2Na/c21-12-5-10-15(7-14(12)24)27-18-11(6-13(22)17(25)16(18)23)20(10)9-4-2-1-3-8(9)19(26)28-20;;/h1-7,24-25H;;/q;2*+1/p-2 |
Clave InChI |
OZPHAAULGJKAQL-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=C(C(=C(C=C35)I)[O-])I)[O-])I.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



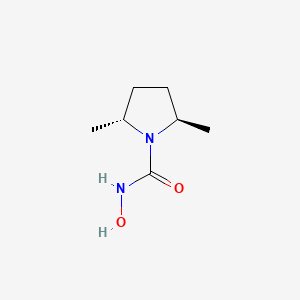
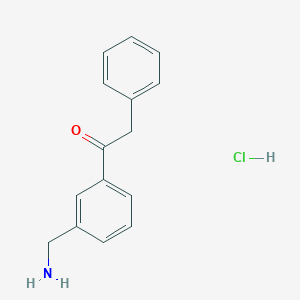
![N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B12862250.png)
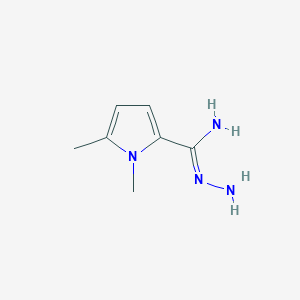
![2-Chloro-7-iodobenzo[d]oxazole](/img/structure/B12862266.png)
![2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12862269.png)
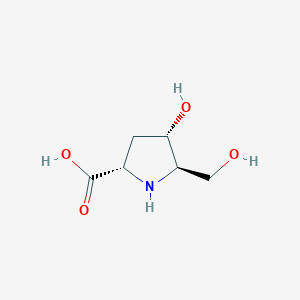

![2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862288.png)
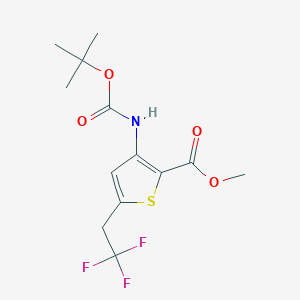
![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12862303.png)
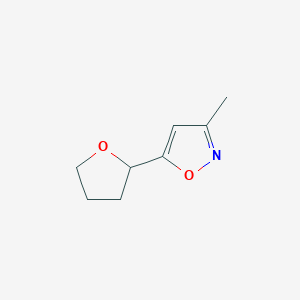
![2-(Benzo[d][1,3]dioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-(3,4,5-trimethoxybenzyl)but-2-enoic acid](/img/structure/B12862314.png)
